molecular formula C17H16N4O B7157102 N-(2,6-dimethylphenyl)-3-(1H-1,2,4-triazol-5-yl)benzamide

N-(2,6-dimethylphenyl)-3-(1H-1,2,4-triazol-5-yl)benzamide

Cat. No.: B7157102
M. Wt: 292.33 g/mol
InChI Key: PFESJRZIUBMJPQ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-3-(1H-1,2,4-triazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a 2,6-dimethylphenyl group and a 1H-1,2,4-triazol-5-yl group attached to a benzamide core

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-3-(1H-1,2,4-triazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-11-5-3-6-12(2)15(11)20-17(22)14-8-4-7-13(9-14)16-18-10-19-21-16/h3-10H,1-2H3,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFESJRZIUBMJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC(=C2)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-3-(1H-1,2,4-triazol-5-yl)benzamide typically involves the following steps:

    Formation of the 1H-1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 2,6-dimethylphenyl group: This step often involves a Friedel-Crafts acylation reaction, where the 2,6-dimethylphenyl group is introduced to the triazole ring.

    Formation of the benzamide core: The final step involves the coupling of the triazole-phenyl intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-3-(1H-1,2,4-triazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

N-(2,6-dimethylphenyl)-3-(1H-1,2,4-triazol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism by which N-(2,6-dimethylphenyl)-3-(1H-1,2,4-triazol-5-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-3-(1H-1,2,4-triazol-5-yl)benzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties

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